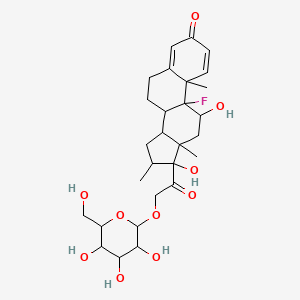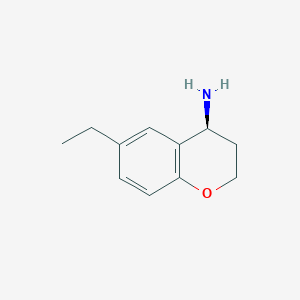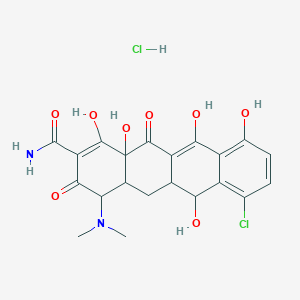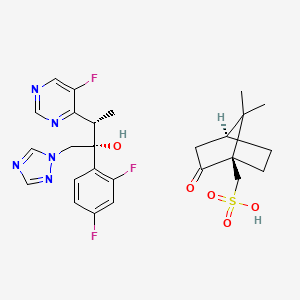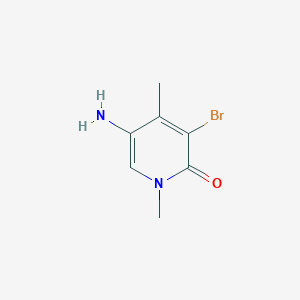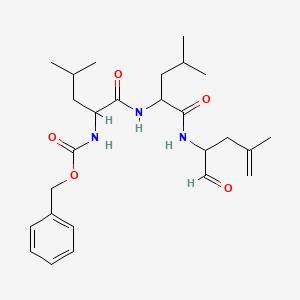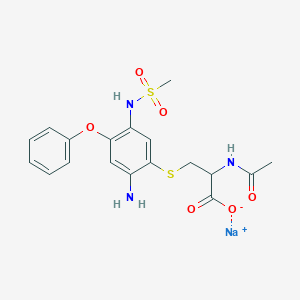
AminoNimesulideNACAdductSodiumSalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AminoNimesulideNACAdductSodiumSalt is a compound that combines the properties of nimesulide, a non-steroidal anti-inflammatory drug (NSAID), with N-acetylcysteine (NAC), an antioxidant. This compound is designed to enhance the therapeutic effects of nimesulide while reducing its potential side effects. The sodium salt form improves its solubility and bioavailability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AminoNimesulideNACAdductSodiumSalt involves several steps:
Nitration of Nimesulide: Nimesulide is first nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Adduct Formation: The amino group reacts with N-acetylcysteine to form the adduct.
Sodium Salt Formation: The final step involves converting the adduct into its sodium salt form to enhance solubility.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
AminoNimesulideNACAdductSodiumSalt undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, especially at the amino group.
Reduction: Reduction reactions can occur, particularly at the nitro group during synthesis.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Conditions vary depending on the substituent but often involve acidic or basic catalysts.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which may have different therapeutic properties or improved stability.
Applications De Recherche Scientifique
AminoNimesulideNACAdductSodiumSalt has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of combining NSAIDs with antioxidants.
Biology: Investigated for its potential to reduce oxidative stress in biological systems.
Medicine: Explored for its enhanced anti-inflammatory and antioxidant properties, potentially offering better therapeutic outcomes with fewer side effects.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
The mechanism of action of AminoNimesulideNACAdductSodiumSalt involves multiple pathways:
Anti-inflammatory: The nimesulide component inhibits the cyclooxygenase-2 (COX-2) enzyme, reducing the production of pro-inflammatory prostaglandins.
Antioxidant: The NAC component scavenges free radicals and enhances the body’s antioxidant defenses.
Synergistic Effects: The combination of these two actions results in a compound that provides both anti-inflammatory and antioxidant benefits, potentially reducing the risk of side effects associated with each component alone.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nimesulide: A standalone NSAID with anti-inflammatory properties.
N-acetylcysteine (NAC): An antioxidant used to treat acetaminophen overdose and reduce oxidative stress.
Other NSAID-NAC Adducts: Similar compounds that combine NSAIDs with NAC to enhance therapeutic effects.
Uniqueness
AminoNimesulideNACAdductSodiumSalt is unique due to its specific combination of nimesulide and NAC, which provides a dual mechanism of action. This combination enhances the therapeutic effects while potentially reducing the side effects associated with each component when used alone.
Propriétés
IUPAC Name |
sodium;2-acetamido-3-[2-amino-5-(methanesulfonamido)-4-phenoxyphenyl]sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6S2.Na/c1-11(22)20-15(18(23)24)10-28-17-9-14(21-29(2,25)26)16(8-13(17)19)27-12-6-4-3-5-7-12;/h3-9,15,21H,10,19H2,1-2H3,(H,20,22)(H,23,24);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVHOVWCZWAWTK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC1=CC(=C(C=C1N)OC2=CC=CC=C2)NS(=O)(=O)C)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N3NaO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(2-Iodophenyl)methyl]azetidine](/img/structure/B15092764.png)
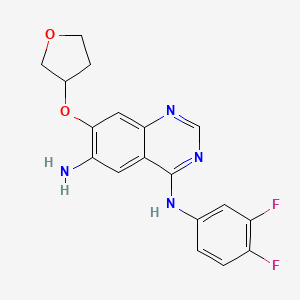

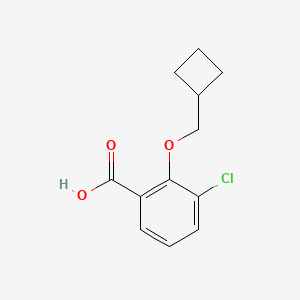
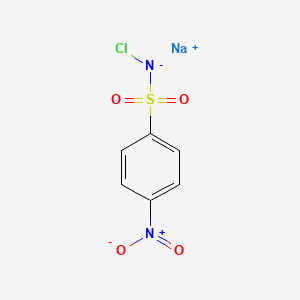
![N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9'-xanthene]-2,7-diamine](/img/structure/B15092788.png)
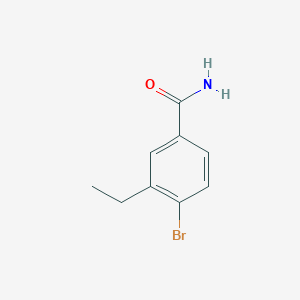
![(2-Formylbenzo[b]thiophen-3-yl)boronic acid](/img/structure/B15092811.png)
